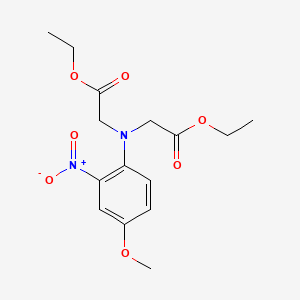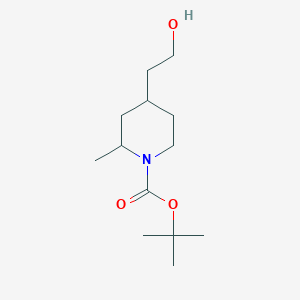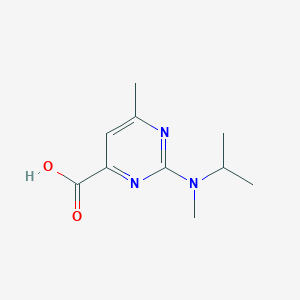![molecular formula C16H13ClN4 B13933426 n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine](/img/structure/B13933426.png)
n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine is a compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . The presence of the quinazoline moiety in this compound makes it a potential candidate for various medicinal and industrial applications.
Preparation Methods
The synthesis of n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine typically involves the condensation of 3-chloroaniline with anthranilic acid, followed by cyclization to form the quinazoline ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Halogen substitution reactions can occur at the 3-chlorophenyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Mechanism of Action
The mechanism of action of n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine can be compared with other quinazoline derivatives, such as:
Erlotinib: A quinazoline derivative used as an anticancer agent.
Gefitinib: Another anticancer quinazoline derivative.
Prazosin: A quinazoline derivative used to treat hypertension.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. While similar compounds may share some properties, the specific structure of this compound can lead to distinct interactions and effects .
Properties
Molecular Formula |
C16H13ClN4 |
|---|---|
Molecular Weight |
296.75 g/mol |
IUPAC Name |
N'-[2-(3-chlorophenyl)quinazolin-6-yl]ethanimidamide |
InChI |
InChI=1S/C16H13ClN4/c1-10(18)20-14-5-6-15-12(8-14)9-19-16(21-15)11-3-2-4-13(17)7-11/h2-9H,1H3,(H2,18,20) |
InChI Key |
OLLKLDGQHBCKSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC2=CN=C(N=C2C=C1)C3=CC(=CC=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


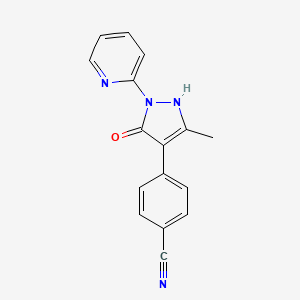
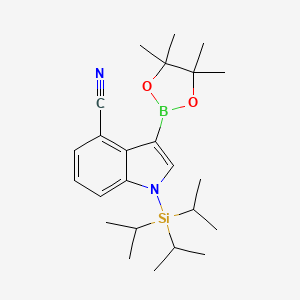
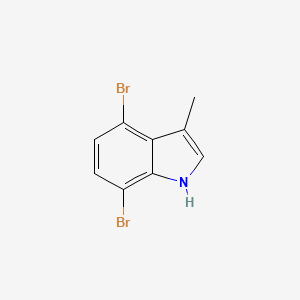

![6-Benzo[b]thien-3-yl-2,3,4,5-tetrahydro-3-methylpyridine](/img/structure/B13933388.png)
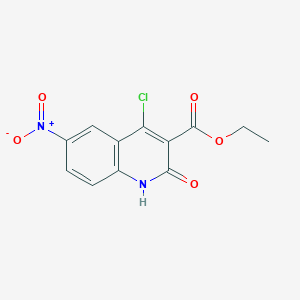
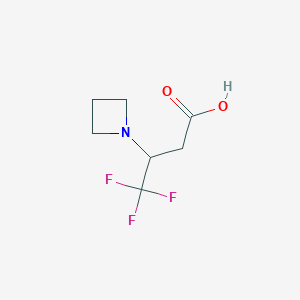
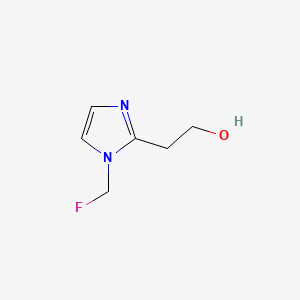
![tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane](/img/structure/B13933408.png)

